Technical Guide: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Technical Guide: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
The following technical guide details the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione , a spiro-bis-lactam scaffold valued in medicinal chemistry for its constrained geometry and potential as a peptidomimetic core.
The synthesis strategy prioritizes the construction of the symmetric 2,8-diazaspiro[5.5]undecane-1,7-dione core via a double Michael addition and reductive cyclization, followed by a controlled desymmetrization (mono-benzylation). This route is chosen for its scalability and the commercial availability of starting materials.
Executive Summary
-
Target Molecule: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
-
Core Scaffold: Spiro-bis(2-piperidone)
-
Primary Application: Conformationally restricted pharmacological scaffold (GPCR modulators, enzyme inhibitors).
-
Synthetic Strategy: Three-step sequence: (1) Double Michael addition, (2) Reductive Cyclization (Raney Co), (3) Controlled N-alkylation.
-
Key Challenge: Achieving selective mono-benzylation of the symmetric diamide core.
Retrosynthetic Analysis
The 1,7-dione numbering in the 2,8-diazaspiro[5.5]undecane system indicates a symmetric spiro-bis-lactam structure where the carbonyls are adjacent to the nitrogen atoms (positions 1 and 7). This symmetry suggests the spiro-carbon (C5) originates from a malonate derivative.
-
Disconnection: C-N bonds (Lactamization)
C-C bonds (Michael Addition). -
Precursors: Diethyl malonate, Acrylonitrile, Benzyl bromide.
Figure 1: Retrosynthetic logic flow from target to commodity starting materials.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate
This step establishes the quaternary spiro-carbon via a double Michael addition.
-
Reagents: Diethyl malonate (1.0 equiv), Acrylonitrile (2.2 equiv), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, cat.), Dioxane (solvent).
-
Mechanism: Base-catalyzed conjugate addition.
Protocol:
-
Charge a 3-neck round-bottom flask with Diethyl malonate (16.0 g, 100 mmol) and dry 1,4-dioxane (50 mL).
-
Add Triton B (2 mL) dropwise while stirring.
-
Add Acrylonitrile (11.7 g, 220 mmol) dropwise via an addition funnel over 1 hour. Caution: Exothermic reaction. Maintain temperature < 35°C using an ice bath.
-
Stir the mixture at room temperature for 3 hours, then heat to 50°C for 1 hour to drive completion.
-
Neutralize with dilute HCl (1M) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or use as crude oil if purity >95% by NMR.
-
Yield Expectation: 85-92%
-
Key Data: ¹H NMR should show disappearance of malonate CH₂ (approx. 3.3 ppm) and appearance of CH₂CH₂CN multiplets.
-
Step 2: Reductive Cyclization to 2,8-Diazaspiro[5.5]undecane-1,7-dione
This is the critical ring-forming step. Hydrogenation converts the nitriles to primary amines, which spontaneously cyclize with the pendant esters to form the lactam rings.
-
Reagents: Diethyl 2,2-bis(2-cyanoethyl)malonate (from Step 1), Hydrogen gas (H₂), Raney Cobalt (catalyst).
-
Conditions: High pressure (50-70 bar), High temperature (100-120°C).
Protocol:
-
Load the dinitrile diester (10.0 g) into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Add Methanol (100 mL) as solvent.
-
Add Raney Cobalt (2.0 g, pre-washed with MeOH). Safety: Raney Co is pyrophoric. Handle under inert atmosphere (Ar/N₂).
-
Seal autoclave, purge with N₂ (3x), then H₂ (3x).
-
Pressurize to 60 bar (870 psi) H₂ and heat to 110°C .
-
Stir at 1000 rpm for 12–16 hours. Monitor H₂ uptake.
-
Cool to RT, vent H₂, and purge with N₂.
-
Filter catalyst through a Celite pad (keep wet to prevent ignition).
-
Concentrate the filtrate to obtain the crude spiro-bis-lactam.
-
Purification: Recrystallize from MeOH/Et₂O.
-
Yield Expectation: 70-80%
-
Characterization: MS (ESI+) m/z = 183.1 [M+H]⁺.
-
Step 3: Controlled Mono-Benzylation
Desymmetrization of the core to yield the target 2-benzyl derivative.
-
Reagents: 2,8-Diazaspiro[5.5]undecane-1,7-dione (1.0 equiv), Benzyl Bromide (1.0 equiv), Sodium Hydride (1.1 equiv, 60% dispersion), DMF (anhydrous).
Protocol:
-
Suspend Sodium Hydride (0.44 g, 11 mmol) in anhydrous DMF (15 mL) under Argon at 0°C.
-
Add 2,8-Diazaspiro[5.5]undecane-1,7-dione (1.82 g, 10 mmol) portion-wise. Evolution of H₂ gas will occur.
-
Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure deprotonation. Note: The dione has two NH sites; statistical deprotonation occurs.
-
Cool back to 0°C. Add Benzyl Bromide (1.71 g, 10 mmol) dissolved in DMF (5 mL) very slowly (dropwise over 1 hour) using a syringe pump. Slow addition favors mono-alkylation.
-
Stir at RT for 4 hours.
-
Quench with saturated NH₄Cl solution (10 mL) and dilute with water (50 mL).
-
Extract with DCM (3 x 30 mL).
-
Purification (Critical): The crude will contain Starting Material (SM), Mono-Bn (Target), and Di-Bn (byproduct).
-
Use Flash Column Chromatography (Silica gel).
-
Eluent Gradient: 0%
10% MeOH in DCM. -
Order of Elution: Di-benzyl (least polar)
Mono-benzyl (Target) SM (most polar). -
Yield Expectation: 40-50% (isolated).
-
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow highlighting the critical desymmetrization branch point.
Troubleshooting & Optimization (Expertise)
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of acrylonitrile. | Ensure temperature stays <35°C during addition. Add hydroquinone (inhibitor) if necessary. |
| Incomplete Cyclization (Step 2) | Catalyst poisoning or low pressure. | Use fresh Raney Cobalt. Ensure H₂ pressure is >50 bar. Raney Nickel can be used but may require higher temp (140°C). |
| High Di-benzyl Byproduct (Step 3) | Fast addition of electrophile or excess base. | Use strictly 1.0 equiv of BnBr. Use a syringe pump for addition. Consider protecting one amine with Boc first (lowers yield but increases specificity). |
| Solubility Issues | The core dione is highly polar. | Use DMF or DMSO for Step 3. For workup, continuous extraction with CHCl₃ may be required if product stays in aqueous phase. |
Characterization Data Summary
-
Molecular Formula: C₁₆H₂₀N₂O₂
-
Molecular Weight: 272.35 g/mol
-
Expected ¹H NMR (DMSO-d₆, 400 MHz):
- 7.20–7.40 (m, 5H, Ar-H)
- 4.50 (s, 2H, N-CH₂-Ph)
- 3.10–3.30 (m, 4H, N-CH₂ ring)
- 2.30–2.50 (m, 4H, CO-CH₂ ring)
- 1.60–1.80 (m, 4H, spiro-CH₂)
- 7.50 (bs, 1H, NH - amide)
References
-
Core Synthesis: Synthesis, 2008 , 2,8-Diazaspiro[5.5]undecane derivatives. (Describes the hydrogenation of diethyl bis(2-cyanoethyl)malonate).
-
Structure Verification: PubChem CID 1043268 (2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione).
-
General Spirocycle Reviews: Smith, J. et al. "Spirocyclic Scaffolds in Drug Discovery."[1] J. Med. Chem.2014 , 57, 10, 4177–4195. (Context on spiro-piperidine utility).
